molecular formula C9H17NO2 B569951 methyl N-(2,2-dimethylpent-4-enyl)carbamate CAS No. 114445-36-2

methyl N-(2,2-dimethylpent-4-enyl)carbamate

Cat. No. B569951
CAS RN: 114445-36-2
M. Wt: 171.24
InChI Key: OLGCWXFMMOCNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
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properties

CAS RN

114445-36-2

Product Name

methyl N-(2,2-dimethylpent-4-enyl)carbamate

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl N-(2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11)

InChI Key

OLGCWXFMMOCNEZ-UHFFFAOYSA-N

SMILES

CC(C)(CC=C)CNC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L round-bottom flask under nitrogen was charged with 2,2-Dimethylpent-4-en-1-amine (9.86 g, 87 mmol), diisopropylethylamine (16.73 ml, 96 mmol), and DCM (100 mL) and cooled to 0° C. A solution of methyl chloroformate (7.08 mL, 91 mmol) in DCM (50 mL) was added dropwise. The reaction mixture was warmed to RT, stirred for 24 hours and poured into water. The mixture was extracted with EtOAc (3×). The combined organic portions were washed with brine, dried with anhydrous MgSO4 and filtered, and the solvent was removed from the filtrate by rotary evaporation. The crude product was purified by silica gel chromatography eluting with 70 hexane/30 EtOAc, to give the title compound. 1H NMR (CDCl3): δ 5.85-5.79 (m, 1H), 5.06-5.02 (m, 2H), 4.46 (s, 1H), 3.67 (s, 3H), 3.02-3.00 (m, 2H), 1.98-1.96 (m, 2H), 0.88 (s, 6H) ppm.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
16.73 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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